molecular formula C14H22N2O B1672644 Ispronicline CAS No. 252870-53-4

Ispronicline

Cat. No. B1672644
M. Wt: 234.34 g/mol
InChI Key: RPCVIAXDAUMJJP-PZBABLGHSA-N
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Description

Molecular Structure Analysis

Ispronicline is a small molecule with the molecular formula C14H22N2O . Its IUPAC name is methyl [(2S,4E)-5-[5-(propan-2-yloxy)pyridin-3-yl]pent-4-en-2-yl]amine .


Physical And Chemical Properties Analysis

Ispronicline is a small molecule with the molecular formula C14H22N2O . Its IUPAC name is methyl [(2S,4E)-5-[5-(propan-2-yloxy)pyridin-3-yl]pent-4-en-2-yl]amine .

Scientific Research Applications

Cognitive Impairment and Non-Alzheimer's Dementias

Ispronicline, developed by Targacept, has been studied as a potential oral treatment for cognitive impairment, including various non-Alzheimer's dementias. A phase II study focusing on mild-to-moderate Alzheimer's disease was prepared by Targacept in 2005, indicating its potential application in dementia-related cognitive issues (Geerts, 2006).

Alzheimer's Disease Treatment

Ispronicline has shown promise in the treatment of Alzheimer's disease. It acts as a partial agonist of the central alpha4beta2 neuronal nicotinic acetylcholine receptor, with a marked central nervous system (CNS) over peripheral nervous system (PNS) selectivity. In animal models, ispronicline significantly improved cognitive function, demonstrating a long duration of memory enhancement in tests such as object recognition and radial arm maze tests (Dunbar & Kuchibhatla, 2007).

Age-Associated Memory Impairment (AAMI)

A study on elderly subjects with age-associated memory impairment (AAMI) assessed the safety, tolerability, and cognitive effects of ispronicline. The results showed a favorable safety profile and a marked beneficial effect on cognition, particularly in attention and episodic memory at certain doses (Dunbar et al., 2006).

Pharmacokinetics and Safety

The safety and full pharmacokinetic profile of Ispronicline (TC‐1734) were investigated in two phase I studies. These studies demonstrated that TC‐1734 was safe and well-tolerated across the explored dose ranges, with no significant changes in laboratory and cardiovascular parameters. Adverse events were generally mild to moderate in intensity, most commonly dizziness and headache (Dunbar et al., 2006).

Neurobiological Effects

Ispronicline's effects on nicotinic acetylcholine α4β2* receptors have been explored, with studies indicating that it, alongside metanicotine, produces full dose-related selection of the drug-appropriate response in both nicotine- and arecoline-trained rats. These data highlight the potential of ispronicline for novel effects, underscoring the need for further characterization of receptor activities through both agonists and antagonists (Gehrlein et al., 2018).

Safety And Hazards

Early stage clinical trials showed that Ispronicline was well tolerated, with the main side effects being dizziness and headache .

properties

IUPAC Name

(E,2S)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3/b7-5+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCVIAXDAUMJJP-PZBABLGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=C1)C=CCC(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C/C=C/C1=CC(=CN=C1)OC(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027512
Record name Ispronicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ispronicline

CAS RN

252870-53-4
Record name Ispronicline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252870-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ispronicline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252870534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ispronicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ispronicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISPRONICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E05NBH9V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
268
Citations
RT Owen, N Serradell, E Rosa - Drugs of the Future, 2008 - access.portico.org
… profile of ispronicline is summarized and compared to that of nicotine in Table I. Ispronicline has … Ispronicline at 0.1 µM was inactive on 135 receptor and enzyme systems, but at 10 µM it …
Number of citations: 8 access.portico.org
H Geerts - Current Opinion in Investigational Drugs, 2006 - academia.edu
Targacept (formerly a subsidiary of RJ Reynolds) is developing ispronicline, the lead in a series of nicotinic acetylcholine (nACh) ligands, as a potential oral treatment for cognitive …
Number of citations: 16 www.academia.edu
GC Dunbar, R Kuchibhatla - Journal of Molecular Neuroscience, 2006 - academia.edu
… Ispronicline has no detectable effects on muscle or ganglionic nAChRs, indicating a marked CNS over PNS selectivity. In animal models ispronicline potently improved cognitive function…
Number of citations: 20 www.academia.edu
GC Dunbar, F Inglis, R Kuchibhatla… - Journal of …, 2007 - journals.sagepub.com
… and effect on cognition of ispronicline, a highly selective partial … explored ascending oral doses of ispronicline in the range 50–… Ispronicline had a favourable safety profile and was well …
Number of citations: 91 journals.sagepub.com
G Dunbar, A Demazieres, A Monreal… - The Journal of …, 2006 - Wiley Online Library
Recent research suggests that drugs activating nicotine acetylcholine receptors might be promising therapy in cognitive decline seen in the elderly, including Alzheimer's disease. …
Number of citations: 23 accp1.onlinelibrary.wiley.com
P Lippiello, SR Letchworth, GJ Gatto… - Journal of molecular …, 2006 - europepmc.org
To date, the primary treatments for Alzheimer's disease with proven efficacy have been acetylcholinesterase inhibitors that prevent the hydrolysis of acetylcholine (ACh) in the synaptic …
Number of citations: 30 europepmc.org
G Winger - Behavioural pharmacology, 2021 - ingentaconnect.com
… effects and the rate-suppressing effects of ispronicline, metanicotine, and small, but not large … Mecamylamine did not modify the rate-decreasing effects of ispronicline. Both ispronicline …
Number of citations: 1 www.ingentaconnect.com
J Jacobsen, HH Hansen, A Kiss, JD Mikkelsen - Neuroscience Letters, 2012 - Elsevier
The dominant nicotine acetylcholine receptor (nAChR) subtype in the brain is the pentameric receptor containing both α4 and β2 subunits (α4β2). Due to the lack of selective agonists it …
Number of citations: 2 www.sciencedirect.com
G Dunbar - Journal of Psychopharmacology, 2006 - go.gale.com
Objective: The present study assessed the safety, tolerability and effect on cognition of ispronicline 50 mg and 100 mg, in volunteers with MCI. Background: Ispronicline is a partial …
Number of citations: 1 go.gale.com
E Memory, R Moessner, M Marziniak, A Schmitt…
Number of citations: 2

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